N-(But-2-EN-1-YL)-N-(2-phenylethyl)acetamide
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Overview
Description
N-(But-2-EN-1-YL)-N-(2-phenylethyl)acetamide is an organic compound characterized by the presence of a butenyl group and a phenylethyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-2-EN-1-YL)-N-(2-phenylethyl)acetamide typically involves the reaction of but-2-en-1-amine with 2-phenylethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the acetamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(But-2-EN-1-YL)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, typically involving nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
N-(But-2-EN-1-YL)-N-(2-phenylethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(But-2-EN-1-YL)-N-(2-phenylethyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(But-2-EN-1-YL)-N-(2-phenylethyl)formamide
- N-(But-2-EN-1-YL)-N-(2-phenylethyl)propionamide
- N-(But-2-EN-1-YL)-N-(2-phenylethyl)butyramide
Uniqueness
N-(But-2-EN-1-YL)-N-(2-phenylethyl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61357-19-5 |
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Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N-but-2-enyl-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C14H19NO/c1-3-4-11-15(13(2)16)12-10-14-8-6-5-7-9-14/h3-9H,10-12H2,1-2H3 |
InChI Key |
YZLNQAZSZAMJOE-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCN(CCC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
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